Ethyl 4-oxo-5-pivalamido-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 4-oxo-5-pivalamido-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core substituted with a pivalamido (2,2-dimethylpropanamido) group at position 5, a 4-(trifluoromethyl)phenyl group at position 3, and an ethyl ester at position 1. Its structure is characterized by a fused thiophene-pyridazine ring system, which imparts rigidity and influences electronic properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pivalamido moiety contributes to steric bulk and resistance to enzymatic degradation .
Properties
IUPAC Name |
ethyl 5-(2,2-dimethylpropanoylamino)-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O4S/c1-5-31-18(29)15-13-10-32-16(25-19(30)20(2,3)4)14(13)17(28)27(26-15)12-8-6-11(7-9-12)21(22,23)24/h6-10H,5H2,1-4H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRRGMQHKYGDCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C(C)(C)C)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-5-pivalamido-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-d]pyridazine ring system.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide.
Amidation and Esterification: The pivalamido group is introduced through an amidation reaction, while the ethyl ester is formed via esterification using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis, focusing on yield improvement and cost reduction. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,4-d]pyridazine core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-oxo-5-pivalamido-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies exploring enzyme inhibition and receptor binding due to its unique structural features.
Material Science: Its stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-5-pivalamido-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate involves interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the thieno[3,4-d]pyridazine core can interact with various biological pathways, potentially inhibiting key enzymes or modulating receptor activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with analogs:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Lipophilicity: The trifluoromethyl group in the target compound and its analog () enhances lipophilicity, favoring membrane permeability and oral bioavailability compared to fluorine-substituted derivatives () .
Metabolic Stability :
- The CF₃ group in the target compound and ’s analog resists oxidative metabolism, whereas ’s fluorophenyl derivatives may undergo faster hepatic clearance due to dehalogenation pathways .
Solubility and Bioavailability: Amino-substituted analogs () exhibit higher aqueous solubility but lower cell permeability compared to the target compound’s lipophilic profile .
In contrast, electron-donating groups (e.g., amino in ) may alter redox properties .
Biological Activity
Ethyl 4-oxo-5-pivalamido-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a thieno[3,4-d]pyridazine core with a trifluoromethyl group and a pivalamido substituent. This unique structure contributes to its biological activity by enhancing binding affinity to molecular targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group is known to increase lipophilicity and enhance the compound's binding affinity. The thieno[3,4-d]pyridazine core is implicated in modulating various biological pathways, potentially inhibiting key enzymes involved in inflammatory and cancerous processes.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits specific enzymes involved in inflammation and cancer. |
| Receptor Modulation | Modulates receptor activity affecting cellular signaling pathways. |
| Binding Affinity | Enhanced by the trifluoromethyl group leading to increased efficacy. |
1. Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to reduce pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory diseases.
2. Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. Its mechanism involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapeutics.
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes associated with disease states. Notably, its inhibitory action on cyclooxygenase (COX) enzymes suggests utility in pain management and inflammation reduction.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study A : Investigated the anti-inflammatory effects in a murine model of arthritis. Results showed a significant reduction in joint swelling and inflammatory markers.
- Study B : Focused on anticancer activity against breast cancer cell lines (MCF-7). The compound demonstrated IC50 values in the low micromolar range, indicating potent activity.
Table 2: Summary of Case Studies
| Study | Focus Area | Key Findings |
|---|---|---|
| Study A | Anti-inflammatory | Reduced joint swelling and inflammatory markers. |
| Study B | Anticancer Activity | Low micromolar IC50 against MCF-7 cell line. |
Comparative Analysis with Similar Compounds
This compound can be compared with structurally similar compounds:
Table 3: Comparison with Similar Compounds
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 4-oxo-5-amino-3-(4-(trifluoromethyl)phenyl) | Amino instead of pivalamido | Moderate anti-inflammatory effects |
| Methyl 4-oxo-5-pivalamido-3-(4-(trifluoromethyl)phenyl) | Methyl ester instead of ethyl ester | Lower anticancer activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
